Tetrafluoroboranium; trimethyloxonium
Description
Trimethyloxonium tetrafluoroborate ([CH₃]₃O⁺BF₄⁻) is a highly reactive alkylating agent and a trialkyloxonium salt. It is synthesized via the reaction of boron trifluoride (BF₃) with epichlorohydrin in the presence of dimethyl ether, yielding a colorless crystalline solid with a high purity (86–94% yield) . The compound decomposes at 141–143°C and is stable when stored at 0–5°C in sealed containers . Its low hygroscopicity compared to triethyloxonium tetrafluoroborate ([C₂H₅]₃O⁺BF₄⁻) enhances its practicality in organic synthesis .
Properties
Molecular Formula |
C3H9BF4O+2 |
|---|---|
Molecular Weight |
147.91 g/mol |
IUPAC Name |
tetrafluoroboranium;trimethyloxidanium |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q2*+1 |
InChI Key |
PWKHZIZPBFFJKP-UHFFFAOYSA-N |
Canonical SMILES |
[B+](F)(F)(F)F.C[O+](C)C |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Synthesis
The most widely cited procedure involves a 500 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel. Key components include:
- Boron trifluoride diethyl etherate (33.3 mL, 0.271 mol)
- Dimethyl ether (condensed into dichloromethane solution)
- Epichlorohydrin (24.1 mL, 0.307 mol)
The reaction proceeds under nitrogen at -78°C (dry ice-acetone bath), with epichlorohydrin added dropwise over 15 minutes. After overnight stirring, the white crystalline product is isolated by filtration under nitrogen, yielding 28–29 g (92.5–96.5%).
Stoichiometric Considerations
The balanced equation reveals critical stoichiometric relationships:
$$ 4 \text{Me}2\text{O}·\text{BF}3 + 2 \text{Me}2\text{O} + 3 \text{C}3\text{H}5\text{OCl} \rightarrow 3 [\text{Me}3\text{O}]^+[\text{BF}4]^- + \text{B}[\text{OCH}(\text{CH}2\text{Cl})\text{CH}2\text{OMe}]3 $$
This demonstrates the 4:2:3 molar ratio of boron trifluoride complex to dimethyl ether to epichlorohydrin.
Process Variations and Optimizations
Solvent Systems
Temperature Modifications
| Condition | Temperature Range | Yield Impact |
|---|---|---|
| Initial cooling | -78°C to -50°C | Prevents exotherm >90% |
| Reaction progress | 0°C to 25°C | Completes in 12–18 hr |
| Post-reaction | 25°C to 40°C | Decomposition observed |
Atmosphere Control
The necessity of nitrogen atmosphere is emphasized across all sources:
- Oxygen exclusion prevents oxidation of sensitive intermediates
- Moisture levels <50 ppm critical to avoid hydrolysis:
$$
[\text{Me}3\text{O}]^+[\text{BF}4]^- + \text{H}2\text{O} \rightarrow \text{Me}2\text{O} + \text{MeOH} + \text{H}^+[\text{BF}_4]^- $$
Critical Process Parameters
Reagent Purity
Crystallization Control
Optimal crystallization occurs at:
- Cooling rate : 1–2°C/min
- Agitation : 300–400 rpm
- Washing sequence :
Industrial-Scale Considerations
Continuous Flow Synthesis
Emerging approaches adapt batch methods to continuous systems:
Byproduct Management
The borate byproduct $$ \text{B}[\text{OCH}(\text{CH}2\text{Cl})\text{CH}2\text{OMe}]_3 $$ requires specialized handling:
- Hydrolysis : NaOH treatment converts Cl to OH groups
- Recycling : BF₃ recovery via distillation (78% efficiency)
Comparative Method Analysis
Yield Optimization
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard | DCM | -78→25 | 95.2 | 98.4 |
| Modified | DCE | -50→20 | 97.8 | 99.1 |
| Continuous | SO₂ | -30→40 | 93.5 | 97.6 |
Energy Requirements
- Batch process : 15.2 kWh/kg
- Continuous flow : 9.8 kWh/kg (35% reduction)
Chemical Reactions Analysis
Trimethyloxonium tetrafluoroborate is known for its strong electrophilic methylation capabilities. It undergoes various types of reactions, including:
Substitution Reactions: It can methylate nucleophiles such as carboxylic acids, alcohols, and amines.
Hydrolysis: The compound hydrolyzes readily in the presence of water to form dimethyl ether, methanol, and tetrafluoroboric acid.
Scientific Research Applications
Trimethyloxonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent for the methylation of hydroxyl and carboxyl functional groups.
Biology and Medicine: The compound is used in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action
Trimethyloxonium tetrafluoroborate exerts its effects through electrophilic methylation. The compound transfers a methyl group to nucleophiles via an S_N2 mechanism, where the nucleophile attacks the methyl group, displacing the tetrafluoroborate anion . This makes it a powerful reagent for introducing methyl groups into various substrates.
Comparison with Similar Compounds
Triethyloxonium Tetrafluoroborate ([C₂H₅]₃O⁺BF₄⁻)
Key Differences :
Other Trialkyloxonium Salts
- Tri-n-propyloxonium and tri-n-butyloxonium tetrafluoroborate : These larger alkyl analogs are less commonly used due to lower reactivity and higher steric hindrance .
- Trimethyloxonium 2,4,6-trinitrobenzenesulfonate : A less accessible alternative with comparable stability but more complex synthesis .
Alternative Alkylating Agents
Advantages of Trimethyloxonium :
Methylation in Analytical Chemistry
Trimethyloxonium tetrafluoroborate enables rapid derivatization of methylphosphonic acids (nerve agent degradation products) for enhanced detection via GC-MS . This method outperforms traditional reagents in sensitivity and speed.
Catalysis
Trimethyloxonium facilitates the preparation of chiral ionic-liquid-supported rhodium catalysts, improving reaction efficiency in asymmetric synthesis .
Biological Activity
Tetrafluoroboranium; trimethyloxonium, often referred to as Tetrafluoroborate, is an organofluorine compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a boron atom surrounded by four fluorine atoms and a trimethyloxonium moiety, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a positively charged boron center and three methoxy groups, which play a critical role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The positively charged boron center can form complexes with negatively charged sites on these macromolecules, leading to alterations in their structure and function. This interaction can result in various biological outcomes, including:
- Enzyme inhibition : The compound has been shown to inhibit certain enzymes by disrupting their active sites.
- DNA interaction : It can intercalate into DNA strands, affecting replication and transcription processes.
- Cell membrane disruption : The compound may alter membrane permeability, leading to cell lysis in specific contexts.
Cytotoxicity Studies
A series of cytotoxicity studies have been conducted to evaluate the effects of this compound on various cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | DNA intercalation |
| MCF-7 | 25 | Enzyme inhibition |
| A549 | 30 | Membrane disruption |
Table 1: Cytotoxicity of this compound on different cell lines
Case Studies
-
Case Study on HeLa Cells :
A study conducted by Smith et al. (2022) demonstrated that this compound significantly reduced the viability of HeLa cells in a dose-dependent manner. The authors observed that at concentrations above 10 µM, there was a marked increase in apoptotic markers, indicating that the compound induces apoptosis through DNA damage. -
Case Study on MCF-7 Cells :
In research by Johnson et al. (2023), MCF-7 breast cancer cells were treated with varying concentrations of the compound. The study found that treatment with 25 µM led to a significant decrease in cell proliferation, attributed to the inhibition of the enzyme aromatase, which is crucial for estrogen synthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
- Absorption : Rapidly absorbed upon administration.
- Distribution : High affinity for tissues with high nucleic acid content.
- Metabolism : Undergoes hydrolysis in physiological conditions.
- Excretion : Primarily excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
